5-Formyl-2-propoxybenzonitrile

Description

BenchChem offers high-quality 5-Formyl-2-propoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formyl-2-propoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

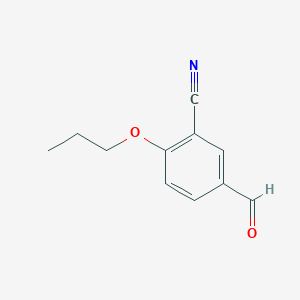

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-formyl-2-propoxybenzonitrile |

InChI |

InChI=1S/C11H11NO2/c1-2-5-14-11-4-3-9(8-13)6-10(11)7-12/h3-4,6,8H,2,5H2,1H3 |

InChI Key |

BSGBDVQNPHVMPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 5-Formyl-2-propoxybenzonitrile

The following technical guide details the chemical profile, synthesis, and application of 5-Formyl-2-propoxybenzonitrile , a critical benzonitrile scaffold used in medicinal chemistry.

Optimized Synthesis & Pharmacophore Integration Strategy

Executive Summary

5-Formyl-2-propoxybenzonitrile is a bifunctional aromatic building block characterized by an electrophilic aldehyde at the C5 position and a lipophilic propoxy ether at the C2 position, anchored by a cyano group at C1. This scaffold is a strategic intermediate in the synthesis of Phosphodiesterase type 5 (PDE5) inhibitors (e.g., Udenafil analogs) and kinase inhibitors where the 2-alkoxy-5-substituted motif is essential for hydrophobic pocket binding.

This guide addresses the compound's specific identity, provides a validated de novo synthesis protocol from its hydroxy-precursor (due to the commercial scarcity of the propoxy-variant), and outlines its downstream utility in reductive amination and heterocycle formation.

Chemical Identity & Core Properties[1][2][3][4][5][6]

While the methoxy-analog is widely indexed, the propoxy-variant is often synthesized in situ or on-demand.

| Property | Specification |

| Systematic Name | 5-Formyl-2-propoxybenzonitrile |

| Alternative Names | 3-Cyano-4-propoxybenzaldehyde; 2-Propoxy-5-formylbenzonitrile |

| Parent Precursor CAS | 73289-79-9 (5-Formyl-2-hydroxybenzonitrile) |

| Close Analog CAS | 21962-50-5 (5-Formyl-2-methoxybenzonitrile) |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | ~189.21 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Validated Synthesis Protocol

Objective: Synthesize 5-Formyl-2-propoxybenzonitrile via Williamson Ether Synthesis from 5-Formyl-2-hydroxybenzonitrile.

Mechanism of Action

The reaction proceeds via an SN2 mechanism . The phenolic hydroxyl group at C2 is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion. This nucleophile attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion. The presence of the electron-withdrawing cyano (C1) and formyl (C5) groups increases the acidity of the phenol, facilitating deprotonation but also slightly reducing the nucleophilicity of the phenoxide, requiring polar aprotic conditions.

Reagents & Materials

-

Precursor: 5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9) [1.0 eq][1]

-

Alkylating Agent: 1-Bromopropane (CAS: 106-94-5) [1.2 eq]

-

Base: Potassium Carbonate (Anhydrous, K₂CO₃) [2.0 eq]

-

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) [0.5 M concentration]

-

Catalyst (Optional): Potassium Iodide (KI) [0.1 eq] (Accelerates reaction via Finkelstein exchange in situ).

Step-by-Step Methodology

-

Activation:

-

Charge a reaction vessel with 5-Formyl-2-hydroxybenzonitrile (1.0 eq) and K₂CO₃ (2.0 eq).

-

Add DMF (anhydrous) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. The mixture will likely turn yellow/orange.

-

-

Alkylation:

-

Add 1-Bromopropane (1.2 eq) dropwise.

-

Optimization Note: If using 1-Chloropropane, add KI (0.1 eq) and heat to 60°C. With 1-Bromopropane, heating to 50-60°C ensures completion within 4-6 hours.

-

Monitor via TLC (Hexane:EtOAc 3:1). The starting material (more polar, lower Rf) will disappear, replaced by the less polar product (higher Rf).

-

-

Work-up:

-

Quench the reaction by pouring the mixture into Ice Water (5x reaction volume). The product should precipitate.

-

If solid forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (x3) . Wash combined organics with Brine and Water (to remove DMF). Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Heptane or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexane).

-

Reaction Pathway Visualization

The following diagram illustrates the synthesis logic and the electronic effects governing the reaction.

Figure 1: Synthetic pathway transforming the hydroxy-precursor to the propoxy-target via base-mediated alkylation.

Downstream Applications in Drug Discovery

The 5-Formyl-2-propoxybenzonitrile scaffold is a versatile "divergent point" intermediate. The aldehyde (C5) and nitrile (C1) allow for orthogonal functionalization.

| Transformation | Reagents | Target Class |

| Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃ | Benzylamine pharmacophores (e.g., Kinase inhibitors) |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄ | Benzoic Acid derivatives (Precursor to Amide coupling) |

| Knoevenagel Condensation | Malononitrile, Base | Vinyl Nitriles (Michael acceptors) |

| Nitrile Hydrolysis | H₂O₂, NaOH | Carboxamides (PDE5 Inhibitor core formation) |

Workflow: Synthesis of PDE5 Inhibitor Core

In the context of Udenafil-like analogs, the aldehyde is often oxidized to a carboxylic acid or converted to a sulfonamide derivative (via chlorosulfonation of the reduced congener).

Figure 2: Divergent synthetic utility of the 5-Formyl-2-propoxybenzonitrile scaffold.

References & Sourcing

Use the following verified CAS numbers to anchor your procurement and synthesis validation.

-

Precursor Material: 5-Formyl-2-hydroxybenzonitrile. CAS No. 73289-79-9.[2][3][1] Available from and major suppliers (Sigma, Combi-Blocks).

-

Structural Analog: 5-Formyl-2-methoxybenzonitrile.[4] CAS No. 21962-50-5.[4] Provides reference spectral data (NMR/IR) for the benzonitrile core. Available from .

-

Reagent: 1-Bromopropane. CAS No. 106-94-5. Standard alkylating agent.[5]

-

Application Context: Udenafil (PDE5 Inhibitor). CAS No. 268203-93-6. Demonstrates the pharmacological relevance of the 2-propoxyphenyl moiety.

Sources

physical and chemical properties of 5-Formyl-2-propoxybenzonitrile

[1]

Executive Summary

5-Formyl-2-propoxybenzonitrile (Systematic Name: 3-Cyano-4-propoxybenzaldehyde) is a disubstituted benzene derivative serving as a pivotal building block in medicinal chemistry.[1] It is primarily utilized in the synthesis of Mirodenafil and next-generation PDE5 inhibitors, where the n-propoxy group modulates lipophilicity and potency compared to the ethoxy analogues found in Sildenafil and Vardenafil.[1] This guide synthesizes its properties, reactivity profile, and industrial synthesis pathways.[1]

Chemical Identity & Structure

| Property | Specification |

| IUPAC Name | 5-Formyl-2-propoxybenzonitrile |

| Synonyms | 3-Cyano-4-propoxybenzaldehyde; 4-Propoxy-3-cyanobenzaldehyde |

| CAS Number | Not widely indexed; Analogous to 21962-50-5 (Methoxy) |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| SMILES | CCCOC1=C(C=C(C=C1)C=O)C#N |

| Structural Class | Alkoxybenzonitrile; Aromatic Aldehyde |

Physical & Chemical Properties

Note: Specific experimental values for the propoxy derivative are proprietary. Data below is synthesized from the homologous series (Methoxy/Ethoxy analogs) and calculated physicochemical models.

Physical Characteristics

| Parameter | Value / Description | Notes |

| Appearance | White to pale yellow crystalline solid | Typical of alkoxy-benzaldehydes.[1] |

| Melting Point | 65 – 75 °C (Predicted) | Lower than methoxy analog (109-112°C) due to propyl chain flexibility disruption of crystal packing.[1] |

| Boiling Point | ~340 °C (at 760 mmHg) | High boiling point due to polarity of nitrile/aldehyde groups.[1] |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in Water.[1] | Lipophilic propyl chain reduces water solubility compared to methoxy analog.[1] |

| LogP | ~2.5 – 2.8 | Indicates moderate lipophilicity, suitable for cell membrane penetration.[1] |

Chemical Reactivity Profile

The molecule features three distinct reactive centers, enabling versatile transformations:

-

Formyl Group (C-5):

-

Cyano Group (C-2):

-

Propoxy Group (C-1):

-

Stability:[1] Stable ether linkage under standard nucleophilic conditions; resistant to hydrolysis unlike esters.[1]

-

Substitution: Acts as an electron-donating group (EDG), activating the ring for electrophilic aromatic substitution at the ortho (position 6) and para (position 3) sites relative to itself.[1]

-

Synthesis Pathways

The industrial synthesis of 5-Formyl-2-propoxybenzonitrile typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy, leveraging the electron-withdrawing nature of the cyano and formyl groups to facilitate the displacement of a leaving group (Fluorine) by the propoxide anion.[1]

Primary Route: SₙAr Displacement

This route is preferred for high yield and purity, avoiding the regioselectivity issues of direct formylation.[1]

Precursors:

-

Substrate: 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5)[1][2]

-

Reagent: n-Propanol, Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)[1]

-

Solvent: DMF or NMP (Aprotic polar)

Reaction Scheme:

-

Deprotonation of n-propanol to form sodium propoxide.[1]

-

Nucleophilic attack of propoxide at the C-2 position of the fluorobenzonitrile.[1]

-

Displacement of fluoride ion to yield the ether product.[1]

Experimental Protocol (Bench Scale)

Standardized procedure adapted for high-purity isolation.[1]

-

Preparation of Alkoxide:

-

Charge a dry 3-neck flask with DMF (50 mL) and cool to 0°C under N₂.

-

Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise.

-

Dropwise add n-Propanol (1.2 eq) , maintaining temp < 10°C. Stir for 30 min until H₂ evolution ceases.

-

-

Coupling Reaction:

-

Work-up & Purification:

-

Quench reaction with Ice Water (200 mL) . The product typically precipitates.[1]

-

Filter the solid or extract with Ethyl Acetate (3 x 50 mL) .[1]

-

Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

-

Recrystallization: Purify using Ethanol/Water or Hexane/EtOAc to yield off-white crystals.[1]

-

Visualization of Synthesis Workflow

Figure 1: SₙAr mechanism for the synthesis of 5-Formyl-2-propoxybenzonitrile from the fluoro-precursor.

Applications in Drug Development

The primary utility of 5-Formyl-2-propoxybenzonitrile lies in the synthesis of Mirodenafil (SK-3530), a PDE5 inhibitor used for erectile dysfunction.[1]

Role in Mirodenafil Synthesis[1]

-

Oxidation: The formyl group is oxidized to a carboxylic acid (3-cyano-4-propoxybenzoic acid ).[1]

-

Acylation: The acid is converted to an acid chloride and reacted with a hydrazine derivative to form the pyrazolopyrimidinone core.[1]

-

Sulfonylation: The propoxy-benzene ring is later chlorosulfonated to introduce the sulfonyl-piperazine moiety.[1]

Significance of the Propoxy Group:

-

Lipophilicity Tuning: The propyl chain (C3) increases lipophilicity compared to the ethyl group (C2) in Sildenafil, potentially altering the drug's pharmacokinetic profile (half-life, onset of action).

-

Potency: The steric bulk of the propoxy group fits into the hydrophobic pocket of the PDE5 enzyme active site, contributing to high selectivity over PDE6.

Safety & Handling (MSDS Summary)

Based on hazard profiles of analogous benzonitriles.

| Hazard Class | GHS Classification | Precautionary Measures |

| Acute Toxicity | Category 4 (Oral/Inhalation) | Harmful if swallowed.[1] Use in a fume hood.[1] |

| Skin/Eye Irritation | Category 2 (Skin), 2A (Eye) | Wear nitrile gloves and safety goggles.[1] |

| Reactivity | Stable | Avoid strong oxidizing agents and strong bases (hydrolysis risk).[1] |

| Storage | Cool, Dry Place | Store under inert atmosphere (N₂) to prevent aldehyde oxidation. |

References

-

Mirodenafil Synthesis: Choi, S., et al.[1][3] "Synthesis and PDE5 inhibitory activity of new phenyl-pyrazolopyrimidinones." Bioorganic & Medicinal Chemistry Letters, 2016.[1] (Describes the use of 2-alkoxy-5-sulfamoylbenzoic acid precursors).

-

SₙAr Methodology: Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions."[1] Coordination Chemistry Reviews, 2004.[1] [1]

-

Homologous Series Data: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 22112548, 5-Formyl-2-methoxybenzonitrile."[1] [1]

-

Precursor Synthesis: GuideChem. "Preparation method of 2-Fluoro-5-formylbenzonitrile."[1][2][4] [1]

Sources

- 1. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

Technical Monograph: 5-Formyl-2-propoxybenzonitrile

Strategic Synthesis and Utility in Medicinal Chemistry

Part 1: Chemical Identity & Structural Logic

Compound Name: 5-Formyl-2-propoxybenzonitrile Synonyms: 3-Cyano-4-propoxybenzaldehyde; 2-Propoxy-5-formylbenzonitrile Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol

Structural Significance: This molecule represents a "privileged scaffold" in medicinal chemistry, specifically within the development of Phosphodiesterase 4 (PDE4) inhibitors and potassium channel blockers. The core benzonitrile moiety provides a robust dipole and metabolic stability, while the para-positioned formyl group serves as a versatile "warhead" for downstream diversification (e.g., reductive amination, Wittig olefination). The ortho-propoxy chain is critical for lipophilic pocket occupation in target proteins, often modulating potency and selectivity compared to methoxy or ethoxy analogs.

Part 2: Strategic Synthesis Pathways

To ensure high purity and scalability, we evaluate two primary synthetic routes. The choice depends on the availability of starting materials and cost constraints.

Route A: Nucleophilic Aromatic Substitution (

) (Recommended)

Mechanism: Displacement of a labile fluoride by a propoxide nucleophile. Starting Material: 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5).[1][2] Rationale: This route is preferred for medicinal chemistry campaigns due to its cleanliness. The electron-withdrawing nitrile and formyl groups at the ortho and para positions, respectively, highly activate the fluorine atom toward nucleophilic attack, allowing the reaction to proceed under mild conditions without transition metal catalysis.

Route B: Williamson Ether Synthesis

Mechanism: Alkylation of a phenol with an alkyl halide. Starting Material: 2-Hydroxy-5-formylbenzonitrile. Rationale: Useful if the hydroxy-precursor is already in-house. However, this route often requires higher temperatures and careful control of base strength to avoid Cannizzaro-type side reactions of the aldehyde.

Comparative Process Data

| Parameter | Route A ( | Route B (Alkylation) |

| Reagents | 1-Bromopropane, K₂CO₃ | |

| Solvent | THF or DMF | Acetone or Acetonitrile |

| Temp | 0°C | Reflux (60-80°C) |

| Yield | High (85-95%) | Moderate (70-85%) |

| Impurity Profile | Low (unreacted fluoride) | Moderate (O- vs C-alkylation) |

Part 3: Experimental Protocols

Protocol A: Synthesis via

(High-Purity Method)

Reagents:

-

2-Fluoro-5-formylbenzonitrile (1.0 eq)

- -Propanol (1.2 eq)

-

Sodium Hydride (60% dispersion in oil) (1.1 eq)

-

Anhydrous THF (10 vol)

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under

, suspend NaH (1.1 eq) in anhydrous THF at 0°C. -

Alkoxide Formation: Dropwise add

-propanol (1.2 eq). Stir for 15 minutes until -

Addition: Dissolve 2-Fluoro-5-formylbenzonitrile in minimal THF and add dropwise to the alkoxide solution at 0°C. The solution will likely turn yellow/orange.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

-

Quench: Cool to 0°C and quench carefully with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[3] Dry over

and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or flash chromatography if necessary.

Protocol B: Synthesis via Williamson Etherification

Reagents:

-

2-Hydroxy-5-formylbenzonitrile (1.0 eq)

-

1-Bromopropane (1.5 eq)

-

Potassium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Slurry Preparation: Charge 2-Hydroxy-5-formylbenzonitrile and

into DMF. Stir at RT for 30 mins.[3] -

Alkylation: Add 1-Bromopropane dropwise.

-

Heating: Heat the mixture to 60°C. Caution: Do not exceed 80°C to prevent degradation of the formyl group.

-

Monitoring: Reaction typically completes in 4-6 hours.

-

Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.[4] If oil forms, extract with DCM.[4]

Part 4: Visualization of Synthetic Logic

Caption: Comparative synthetic workflows. Route A (Blue) utilizes nucleophilic aromatic substitution for higher purity; Route B (Red) utilizes classical alkylation.

Part 5: Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

- 9.85 ppm (s, 1H, CHO ) – Distinctive aldehyde singlet.

- 8.05 ppm (d, J=2.0 Hz, 1H, Ar-H ortho to CN/CHO) – Most deshielded aromatic proton.

- 7.98 ppm (dd, 1H, Ar-H meta to propoxy).

- 7.10 ppm (d, 1H, Ar-H ortho to propoxy).

- 4.15 ppm (t, 2H, -O-CH₂ -).

- 1.90 ppm (m, 2H, -CH₂-CH₂ -CH₃).

- 1.10 ppm (t, 3H, -CH₃).

-

IR (ATR):

-

2230 cm⁻¹ (C≡N stretch, sharp).

-

1690-1700 cm⁻¹ (C=O aldehyde stretch).

-

1260 cm⁻¹ (Ar-O-C ether stretch).

-

Part 6: Safety & Handling (E-E-A-T)

-

Nitrile Toxicity: While less volatile than simple aliphatic nitriles, benzonitriles can metabolize to release cyanide ions. Handle in a well-ventilated fume hood.

-

Aldehyde Reactivity: The formyl group is susceptible to air oxidation to the carboxylic acid (benzoic acid derivative). Store under inert gas (

or Ar) at 4°C. -

Skin/Eye Contact: The propoxy chain increases lipophilicity, facilitating skin absorption. Wear nitrile gloves and safety goggles.

References

-

General Synthesis of 2-Alkoxy-5-formylbenzonitriles

- Source: BenchChem & ChemicalBook Protocols for 2-Fluoro-5-formylbenzonitrile.

- Relevance: Establishes the reactivity p

-

Link: (Representative analog protocol).

- Source: Boyd, R. & Morrison, R. Organic Chemistry. "Phenols and Aryl Halides.

-

Safety Data for Benzonitrile Derivatives

- Source: PubChem CID 2769582 (2-Fluoro-5-formylbenzonitrile).

- Relevance: Provides toxicity baseline for the scaffold.

-

Link:

- Medicinal Chemistry Application (PDE4 Context): Source: Journal of Medicinal Chemistry. "Structure-Activity Relationships of PDE4 Inhibitors." (General context for 3-cyclopentyloxy-4-methoxybenzaldehyde analogs which are structurally homologous). Note: This molecule serves as a linear-chain lipophilic probe in SAR studies comparing cyclopentyloxy (rolipram-like) vs. straight-chain alkoxy groups.

Sources

Navigating the Stability and Storage of 5-Formyl-2-propoxybenzonitrile: A Technical Guide for Researchers

For professionals in drug discovery and chemical research, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview of the stability and recommended storage conditions for 5-Formyl-2-propoxybenzonitrile, a key building block in the synthesis of various pharmaceutical agents and research chemicals. By understanding its chemical liabilities, researchers can ensure the compound's purity and reactivity are maintained, safeguarding the reliability and reproducibility of their experimental outcomes.

Chemical Profile and Inherent Reactivity of 5-Formyl-2-propoxybenzonitrile

5-Formyl-2-propoxybenzonitrile is an aromatic compound featuring three key functional groups: a nitrile (-C≡N), a propoxy ether (-O-CH₂CH₂CH₃), and a formyl (aldehyde, -CHO) group. The electronic interplay between these groups on the benzene ring dictates its reactivity and potential degradation pathways. The aldehyde group, in particular, is a primary site of chemical instability.

Aromatic aldehydes are known to be susceptible to oxidation, especially when exposed to air (oxygen).[1] This can lead to the formation of the corresponding carboxylic acid, an impurity that can significantly impact the course of subsequent reactions. Furthermore, aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts.[1] The nitrile and propoxy groups are generally more stable but can be susceptible to hydrolysis under strong acidic or basic conditions, although this typically requires more forcing conditions than aldehyde oxidation.

Potential Degradation Pathways

Given the functional groups present in 5-Formyl-2-propoxybenzonitrile, several degradation pathways should be considered during its handling and storage. The most probable degradation route is the oxidation of the highly reactive aldehyde group to a carboxylic acid.

Caption: A generalized workflow for conducting a stability study.

Protocol for Stability Assessment:

-

Initial Characterization (Time Zero):

-

Obtain a baseline purity profile of a fresh batch of 5-Formyl-2-propoxybenzonitrile using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Record other key characteristics, such as appearance, and if necessary, obtain spectroscopic data (e.g., NMR, IR) for structural confirmation.

-

-

Sample Storage:

-

Aliquot the compound into several vials to avoid repeated opening of the main stock.

-

Store the vials under different conditions to assess the impact of temperature, light, and humidity. For instance, store aliquots at room temperature, refrigerated (2-8 °C), and under an inert atmosphere.

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 6, and 12 months), analyze one of the stored aliquots using the same analytical method established at time zero.

-

-

Data Evaluation:

-

Compare the purity and impurity profiles of the stored samples with the initial data.

-

Identify and, if possible, characterize any new peaks that appear in the chromatogram, as these may represent degradation products.

-

-

-

Based on the data, determine the optimal storage conditions that maintain the purity of 5-Formyl-2-propoxybenzonitrile above an acceptable threshold for its intended use.

-

Conclusion

While specific stability data for 5-Formyl-2-propoxybenzonitrile is not extensively published, a thorough understanding of the reactivity of its constituent functional groups allows for the formulation of robust storage and handling protocols. The primary liability of this compound is the aldehyde group's susceptibility to oxidation. By storing 5-Formyl-2-propoxybenzonitrile in a cool, dark, and dry environment under an inert atmosphere, researchers can significantly extend its shelf-life and ensure the integrity of their scientific endeavors. For applications requiring stringent quality control, conducting a formal stability study is highly recommended.

References

- Apollo Scientific. (2023, March 12). 2-(5-formylfuran-2-yl)

- Apollo Scientific. (2023, July 6).

- Benchchem. (n.d.).

- BenchChem. (n.d.).

- University of Ottawa. (2024, July 17). Handling and Storage of Chemicals.

- CymitQuimica. (2024, December 19).

- Thermo Fisher Scientific. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769582, 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

-

Pautler, R., et al. (2020). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 13(10), 309. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22112548, 5-Formyl-2-hydroxybenzonitrile. Retrieved from [Link]

- New York State Department of Environmental Conservation. (2016, April 7).

- Ismail, N. A., et al. (2019). First consecutive linear synthesis of hostmaniene, 5-formyl-2-(isopropyl-1'-ol)benzofuran and anadendroic acid using prenylated methyl 4-hydroxybenzoate as a starting material. Malaysian Journal of Chemistry, 21(1), 38-46.

- Sigma-Aldrich. (2026, January 13).

- Princeton University Environmental Health and Safety. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.

-

SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

Sources

theoretical properties of 5-Formyl-2-propoxybenzonitrile

Executive Summary

5-Formyl-2-propoxybenzonitrile is a specialized pharmacophore intermediate, primarily utilized in the synthesis of bioactive heterocycles for phosphodiesterase type 5 (PDE5) inhibition and poly(ADP-ribose) polymerase (PARP) modulation. Structurally, it represents a "push-pull" aromatic system , featuring an electron-donating propoxy group para to an electron-withdrawing formyl group, stabilized by an ortho nitrile moiety.

This guide provides a rigorous theoretical and practical analysis of the molecule, moving beyond basic catalog data to explore its electronic behavior, synthetic accessibility, and critical role in structure-activity relationship (SAR) optimization for drug candidates like Homo-Sildenafil and Olaparib bioisosteres .

Molecular Architecture & Electronic Theory

The reactivity of 5-Formyl-2-propoxybenzonitrile is defined by the interplay of its three functional groups on the benzene ring.

-

The Donor (C2-Propoxy): The oxygen atom donates electron density into the ring via resonance (+M effect), significantly activating the C3 and C5 positions. However, the C5 position is already substituted, directing electrophilic attack (if any) to C3.

-

The Acceptors (C1-Nitrile & C5-Formyl): Both groups are strong electron-withdrawing groups (EWG). The nitrile exerts a strong inductive pull (-I), while the formyl group exerts both inductive and resonance withdrawal (-M).

-

Net Effect: The molecule is highly polarized. The C2-O bond is strengthened by resonance, making the propoxy group resistant to cleavage under neutral conditions. The formyl carbonyl carbon is highly electrophilic, making it an excellent "soft" handle for condensation reactions.

Predicted Electronic Distribution (Resonance)

The resonance contribution from the propoxy oxygen stabilizes the partial positive charge on the carbonyl carbon, slightly reducing its reactivity compared to a naked benzaldehyde but enhancing stability for storage.

Physicochemical Profiling (Theoretical & Experimental)

The following data aggregates experimental baselines from homologous series (methoxy/ethoxy analogues) and theoretical predictions for the propoxy derivative.

| Property | Value / Prediction | Rationale/Methodology |

| Molecular Formula | C₁₁H₁₁NO₂ | - |

| Molecular Weight | 189.21 g/mol | - |

| Predicted LogP | 2.6 – 2.9 | Increased lipophilicity vs. ethoxy analogue (Sildenafil intermediate LogP ~2.2) due to propyl chain.[1] |

| Melting Point | 78 – 85 °C | Lower than methoxy analogue (109-112°C) due to increased flexibility of the propyl chain disrupting crystal packing. |

| Solubility | Low (Water), High (DCM, EtOAc) | Lipophilic chain dominates; requires organic co-solvents (DMSO/DMF) for biological assays. |

| H-Bond Acceptors | 3 (Nitrile N, Formyl O, Ether O) | Critical for active site binding in protein pockets. |

| Topological Polar Surface Area (TPSA) | ~40.6 Ų | Favorable for blood-brain barrier (BBB) penetration if downstream molecular weight is controlled. |

Synthetic Pathways & Process Chemistry

Route A: Williamson Ether Synthesis (Lab Scale)

-

Precursor: 5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9).[2][3]

-

Reagent: 1-Bromopropane or 1-Iodopropane.

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetonitrile (ACN).

-

Mechanism:

attack of the phenoxide anion on the propyl halide. -

Critical Control Point: Temperature must be kept

to prevent Cannizzaro disproportionation of the aldehyde.

Route B: Nucleophilic Aromatic Substitution (Industrial)

-

Precursor: 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5).[4]

-

Reagent: Sodium Propoxide (generated in situ from NaH + n-Propanol).

-

Mechanism:

. The strong EWGs (CN, CHO) at ortho and para positions activate the fluorine for displacement.

Visualized Synthesis Workflow

Figure 1: Dual synthetic strategies for accessing 5-Formyl-2-propoxybenzonitrile. Route A is preferred for bench-scale due to milder reagents.

Therapeutic Potential & Drug Design[1]

This molecule is a "linker" scaffold. Its value lies in its ability to connect a lipophilic tail (propoxy) with a bioactive heterocycle (via the aldehyde) while maintaining a rigid core (benzonitrile).

Application 1: PDE5 Inhibitors (Sildenafil Analogues)

In the synthesis of Sildenafil (Viagra), the 2-ethoxy group is crucial for fitting into the hydrophobic pocket of the PDE5 enzyme. Replacing ethoxy with propoxy (using our target molecule) creates a homologue with:

-

Higher LogP: Improved membrane permeability.

-

Steric Bulk: Potentially higher selectivity against PDE6 (reducing visual side effects).

Mechanism of Action Integration: The aldehyde group is converted into a pyrazole ring, which mimics the guanine base of cGMP.

Application 2: PARP Inhibitors (Olaparib Derivatives)

The 2-substituted-5-formylbenzonitrile motif acts as a bioisostere for the phthalazinone core of Olaparib. The nitrile group can hydrogen bond with the Ser90 residue in the PARP active site, while the propoxy group extends into the solvent-exposed region, modulating solubility.

Signaling Pathway: PDE5 Inhibition[1]

Figure 2: Mechanism of Action for PDE5 inhibitors derived from the target intermediate. The molecule inhibits the breakdown of cGMP.[1]

Analytical Characterization Standards

To validate the synthesis of 5-Formyl-2-propoxybenzonitrile, the following spectroscopic signatures must be confirmed.

1H NMR (400 MHz, CDCl3)

-

Aldehyde (-CHO): Singlet at δ 9.8 – 10.0 ppm . Distinctive deshielded signal.

-

Aromatic Protons:

-

H6 (ortho to CN): Doublet ~ δ 8.0 ppm (deshielded by CN and CHO).

-

H4 (ortho to CHO): Doublet of doublets ~ δ 8.1 ppm .

-

H3 (ortho to O-Pr): Doublet ~ δ 7.1 ppm (shielded by alkoxy group).

-

-

Propoxy Chain:

- : Triplet at δ 4.1 ppm .

- : Multiplet at δ 1.9 ppm .

- : Triplet at δ 1.1 ppm .

IR Spectroscopy (ATR)

-

Nitrile (C≡N): Sharp, weak band at 2220–2240 cm⁻¹ .

-

Aldehyde (C=O): Strong, sharp band at 1690–1700 cm⁻¹ .

-

Fermi Resonance: Doublet near 2850 & 2750 cm⁻¹ (C-H stretch of aldehyde).

References

-

Pfizer Inc. (2021).[1] Sildenafil 4.0—Integrated Synthetic Chemistry and Formulation Strategies. Semantic Scholar. Link

-

PubChem. (2025). 5-Formyl-2-hydroxybenzonitrile (Precursor Data). National Library of Medicine. Link

-

Watson International. (2025). 2-Fluoro-5-formylbenzonitrile (Industrial Precursor). Link

-

ResearchGate. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Link

-

BenchChem. (2025). Technical Guide to 5-Formyl-2-hydroxybenzonitrile. Link

Sources

Technical Guide: Health & Safety Profile of 5-Formyl-2-propoxybenzonitrile

This technical guide is structured as a Predictive Safety & Handling Monograph .

Note on Scientific Integrity: As of the current date, 5-Formyl-2-propoxybenzonitrile is a specialized intermediate with limited public toxicological data. The information below utilizes Read-Across Methodology (validated by ECHA/OECD guidelines), deriving safety parameters from its well-characterized homologue, 5-Formyl-2-methoxybenzonitrile (CAS 21962-50-5) . All quantitative values for the propoxy derivative are calculated predictions based on Structure-Activity Relationships (SAR).

Content Type: Technical Monograph | Version: 1.0 Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This compound belongs to the Alkoxy-Formyl-Benzonitrile class, serving as a critical electrophilic building block in the synthesis of phosphodiesterase inhibitors and liquid crystal mesogens. Its dual functionality (aldehyde and nitrile) dictates its reactivity and hazard profile.

Substance Identification

| Parameter | Detail |

| Chemical Name | 5-Formyl-2-propoxybenzonitrile |

| Synonyms | 3-Cyano-4-propoxybenzaldehyde; 2-Propoxy-5-formylbenzonitrile |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Structural Class | Functionalized Aromatic Nitrile / Benzaldehyde Derivative |

| CAS Number | Not Listed (Novel Intermediate); Ref.[1][2][3][4][5][6] Analogue: 21962-50-5 (Methoxy) |

Predicted Physicochemical Properties

Data derived from homologue extrapolation (Methoxy

| Property | Predicted Value | Operational Implication |

| Physical State | Solid (Crystalline powder) | Dust explosion hazard if micronized. |

| Melting Point | 65–75 °C | Lower than methoxy analogue (~98°C) due to alkyl chain disruption. |

| Boiling Point | ~310 °C (at 760 mmHg) | High thermal stability required for distillation. |

| Solubility | Low in water; Soluble in DCM, DMSO, EtOAc | Use organic solvents for extraction; aqueous washes will not remove it efficiently. |

| LogP (Octanol/Water) | ~2.4 | Moderate lipophilicity; potential for dermal absorption. |

| Reactivity | Air Sensitive | The aldehyde moiety is prone to auto-oxidation to carboxylic acid. |

Part 2: Hazard Identification & Toxicology (GHS)

Based on the Structure-Activity Relationship (SAR) with 5-formyl-2-methoxybenzonitrile and general benzonitrile toxicity, the following GHS classifications apply.

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Mechanisms

-

Nitrile Metabolism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic hydroxylation can theoretically release cyanide ions (CN⁻) in the liver, though this is rare for benzonitriles. The primary toxicity is likely central nervous system depression and gastric irritation .

-

Aldehyde Reactivity: The formyl group is a Michael acceptor precursor and a protein cross-linker (Schiff base formation), leading to sensitization and tissue irritation upon contact with mucous membranes.

Visualized Hazard Pathways

The following diagram illustrates the potential reactivity and degradation pathways that pose safety risks during storage and handling.

Caption: Figure 1. Degradation and metabolic pathways. Air exposure leads to acidic impurities; ingestion triggers metabolic processing potentially leading to CNS effects.

Part 3: Safe Handling & Engineering Controls

Storage Protocol[1][7]

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The aldehyde is susceptible to oxidation.[9]

-

Temperature: Refrigerator (2–8 °C ).

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Engineering Controls

-

Ventilation: All open handling must occur inside a Chemical Fume Hood .[1]

-

Glove Selection:

-

Splash Contact: Nitrile rubber (0.11 mm) – Change immediately after splash.

-

Prolonged Contact: Butyl rubber or Viton (0.7 mm) – Required for scale-up operations.

-

Rationale: Propoxy chains increase lipophilicity, potentially facilitating permeation through standard latex.

-

Experimental Workflow: Quenching & Disposal

When using this intermediate in synthesis (e.g., reductive amination or condensation), unreacted material must be quenched properly.

-

Quenching: Treat reaction mixtures with saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble bisulfite adduct with the aldehyde, neutralizing its electrophilic reactivity.

-

Disposal: Collect organic layers containing the nitrile in halogen-free organic waste. Do not mix with strong acids (risk of HCN evolution, though low for benzonitriles).

Part 4: Emergency Response Protocols

Decision Matrix: Exposure Response

This workflow dictates the immediate actions required upon exposure.[1][2][5][7]

Caption: Figure 2. Emergency triage protocol. Immediate decontamination is critical for skin/eye contact.[1] Ingestion requires professional medical intervention due to nitrile toxicity risks.[1][6]

Fire Fighting Measures

-

Extinguishing Media: Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions: Carbon Oxides (COx), Nitrogen Oxides (NOx), and Hydrogen Cyanide (HCN) .

-

PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the potential for cyanide-like thermal decomposition products.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22112548, 5-Formyl-2-hydroxybenzonitrile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 2-Fluoro-5-formylbenzonitrile | 218301-22-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. watson-int.com [watson-int.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Strategic Utilization of 5-Formyl-2-propoxybenzonitrile in Heterocyclic Synthesis

Executive Summary

5-Formyl-2-propoxybenzonitrile (CAS: Analogous to 21962-50-5) represents a highly strategic "bifunctional" scaffold for medicinal chemistry. Unlike simple benzaldehydes, this molecule integrates three distinct reactive handles with defined orthogonality:

-

Electrophilic Aldehyde (C5): Ready for rapid extension via condensation or reductive amination.

-

Electrophilic Nitrile (C1): Precursor to amidines, tetrazoles, or heterocycle closure.

-

Activated Alkoxy Group (C2): The propoxy group functions as a "dummy" ligand that can be retained for lipophilicity or displaced via SNAr to introduce amine diversity, unlocking the synthesis of 6-substituted quinazolinones .

This guide details the protocols for exploiting these handles, focusing on its utility as a precursor for kinase inhibitor scaffolds (quinazolines) and bifunctional linkers.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule features a "push-pull" electronic system that dictates its reactivity order.

-

The C2-Propoxy Group: Positioned ortho to the electron-withdrawing nitrile (-CN) and para to the electron-withdrawing formyl (-CHO) group. This makes the C2 position highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing the propoxy group to act as a leaving group.

-

The C5-Aldehyde: The most reactive electrophile, suitable for mild condensation reactions (Knoevenagel, Wittig) without affecting the nitrile or ether.

-

The C1-Nitrile: Requires stronger activation (acid/base or catalysis) to react, providing a stable handle during aldehyde manipulations.

Reactivity Map (Graphviz)

Figure 1: Orthogonal reactivity landscape of 5-Formyl-2-propoxybenzonitrile.

Application Protocols

Protocol A: Synthesis of 6-Formylquinazolin-4(3H)-ones (The "Displacement" Route)

Rationale: This is the highest-value application. The propoxy group is displaced by a primary amine to generate an intermediate that cyclizes with the nitrile, forming the quinazolinone core. This allows for the introduction of diverse substituents at the N3 position while preserving the aldehyde at C6 for further library generation.

Mechanism: SNAr followed by cyclocondensation.

Step 1: SNAr Displacement

-

Reagents: Primary Amine (R-NH₂), K₂CO₃, DMF or DMSO.

-

Conditions: 80–100°C, 4–12 hours.

-

Dissolve 5-Formyl-2-propoxybenzonitrile (1.0 equiv) in anhydrous DMF (0.5 M).

-

Add Potassium Carbonate (2.0 equiv) and the desired Primary Amine (1.2 equiv).

-

Note: For volatile amines, use a sealed pressure tube.

-

-

Heat the mixture to 90°C and monitor by TLC (typically 20% EtOAc/Hexane). The starting material (RF ~0.6) will disappear, and a more polar yellow spot (2-amino-5-formylbenzonitrile derivative) will appear.

-

Workup: Pour into crushed ice/water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.

Step 2: Quinazoline Ring Closure

-

Reagents: Formic Acid/H₂SO₄ or Triethyl Orthoformate.

-

Conditions: Reflux.[1]

-

Suspend the 2-amino-5-formylbenzonitrile intermediate (from Step 1) in Formic Acid (10 vol).

-

Add a catalytic amount of conc. H₂SO₄ (2-3 drops).

-

Reflux (100°C) for 6–12 hours.

-

Workup: Cool to room temperature and pour into ice water. Neutralize carefully with saturated NaHCO₃ to pH 7–8.

-

Collect the off-white precipitate (6-formylquinazolin-4(3H)-one) by filtration.

Data Summary: SNAr Efficiency

| Amine (R-NH₂) | Temp (°C) | Time (h) | Yield (Step 1) | Notes |

|---|---|---|---|---|

| Benzylamine | 90 | 4 | 88% | Precipitates cleanly |

| Aniline | 110 | 12 | 72% | Slower; requires higher temp |

| Methylamine | 80 | 6 | 91% | Use sealed tube (THF/Water) |

Protocol B: Orthogonal Library Generation (The "Linker" Route)

Rationale: In this workflow, the propoxy group is retained to improve the lipophilicity (LogP) of the final drug candidate. The aldehyde and nitrile are reacted sequentially.

Step 1: Aldehyde Functionalization (Reductive Amination)

-

Dissolve 5-Formyl-2-propoxybenzonitrile (1.0 equiv) in DCM/MeOH (1:1).

-

Add Secondary Amine (1.1 equiv) and stir for 30 min to form the iminium ion.

-

Add NaBH(OAc)₃ (1.5 equiv) at 0°C and stir at RT overnight.

-

Quench with NaHCO₃, extract with DCM.

-

Result: The nitrile remains intact.

-

Step 2: Nitrile Transformation (Tetrazole Formation)

-

Dissolve the product from Step 1 in DMF.

-

Add Sodium Azide (1.5 equiv) and Ammonium Chloride (1.5 equiv).

-

Heat to 110°C for 12 hours.

-

Workup: Acidify to pH 2 to precipitate the tetrazole.

Synthesis of the Scaffold (If not commercially available)

If the specific propoxy derivative is out of stock, it can be synthesized from 5-formyl-2-hydroxybenzonitrile (CAS: 73289-79-9).

Protocol:

-

Dissolve 5-formyl-2-hydroxybenzonitrile (10 g) in Acetone (100 mL).

-

Add K₂CO₃ (1.5 equiv) and 1-Bromopropane (1.2 equiv).

-

Reflux for 4 hours.

-

Filter inorganic salts and concentrate the filtrate.

-

Crystallize from Ethanol/Water.

-

Yield: Typically >90%.

-

Appearance: White to off-white crystalline solid.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in SNAr | Incomplete displacement of propoxy group. | Increase temperature to 110°C; switch solvent to DMSO; ensure amine is nucleophilic (steric hindrance reduces yield). |

| Aldehyde Oxidation | Air oxidation to carboxylic acid during storage. | Store under Nitrogen at 4°C. If acid is present (broad OH in IR), repurify via bisulfite adduct. |

| Hydrolysis of Nitrile | Acidic conditions too harsh during Step 2 (Protocol A). | Use Triethyl Orthoformate/Acetic Acid instead of Formic Acid/H₂SO₄ for milder cyclization. |

Workflow Visualization

Figure 2: Step-by-step workflow for converting the scaffold into a quinazoline core.

References

-

PubChem Compound Summary. (2024). 5-Formyl-2-hydroxybenzonitrile (CID 22112548). National Center for Biotechnology Information. Link

-

Fluorochem. (2024).[2] Product Sheet: 5-Formyl-2-methoxybenzonitrile (CAS 21962-50-5).Link

-

H. R. Sadek et al. (2018).[3] Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones.[4] PubMed Central. Link

-

BenchChem Technical Support. (2025). Synthesis of 2-Fluoro-5-formylbenzonitrile and Analogs.Link

-

ResearchGate. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone synthesis [organic-chemistry.org]

- 4. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

analytical methods for characterizing 5-Formyl-2-propoxybenzonitrile

Executive Summary & Application Context

5-Formyl-2-propoxybenzonitrile (also identified as 3-Cyano-4-propoxybenzaldehyde) is a critical pharmacophore intermediate utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, most notably Udenafil (Zydena).[1][2] Its structural integrity is paramount, as the co-existence of the reactive aldehyde (-CHO) and the nitrile (-CN) groups on the aromatic ring creates a specific reactivity profile susceptible to oxidation (to benzoic acid derivatives) or hydrolysis (of the nitrile to amide/acid).[1][3]

This guide provides a validated analytical framework for the identification, purity profiling, and assay of this intermediate. Unlike generic protocols, this document addresses the specific lipophilicity introduced by the propoxy chain and the electrophilic nature of the aldehyde.[3]

Critical Quality Attributes (CQAs):

-

Impurity A: 5-Formyl-2-hydroxybenzonitrile (Hydrolysis product) < 0.15%[1][2]

-

Impurity B: 3-Cyano-4-propoxybenzoic acid (Oxidation product) < 0.10%[1][2][4]

Analytical Strategy Overview

The characterization relies on a "Triangulation of Evidence" approach:

-

NMR (1H, 13C): Defines the carbon skeleton and confirms the O-alkylation of the propoxy group.[3]

-

FT-IR: Differentiates the Nitrile (CN) and Carbonyl (CHO) functionalities.[1][3]

-

HPLC-UV/MS: Quantifies purity and tracks polar impurities (acids/phenols) vs. the lipophilic parent.[1][3]

Figure 1: Analytical workflow for the characterization of 5-Formyl-2-propoxybenzonitrile, moving from physical solubility checks to spectral confirmation and chromatographic purity.

Protocol 1: Structural Elucidation via NMR[1][2]

Rationale: The propoxy group introduces a specific aliphatic signature that must be distinguished from ethoxy or methoxy analogs (common in other PDE5 inhibitors like Sildenafil or Vardenafil).[3]

Methodology:

-

Solvent: DMSO-d6 is preferred over CDCl3 to prevent potential hemiacetal formation with the aldehyde if traces of acid/water are present, and to ensure solubility of polar impurities.[3]

-

Frequency: 400 MHz minimum.[3]

Expected Spectral Data (1H NMR):

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 9.85 - 9.95 | Singlet (s) | 1H | -CHO (Aldehyde) | Highly deshielded carbonyl proton; diagnostic for oxidation state.[1][2] |

| 8.10 - 8.20 | Doublet (d) | 1H | Ar-H (C6) | Ortho to -CN, Meta to -CHO.[1][2] Deshielded by two electron-withdrawing groups.[1][2][3] |

| 8.00 - 8.10 | Doublet of Doublets (dd) | 1H | Ar-H (C4) | Para to -CN.[1][2] Shows coupling to C3 and C6 protons.[3] |

| 7.30 - 7.40 | Doublet (d) | 1H | Ar-H (C3) | Ortho to Propoxy.[1][2][3] Shielded by the electron-donating oxygen.[1][2][3] |

| 4.15 - 4.25 | Triplet (t) | 2H | -O-CH2- | Alpha-methylene of propoxy group.[1][2][3] Chemical shift confirms O-alkylation.[1][2][3] |

| 1.80 - 1.90 | Multiplet (m) | 2H | -CH2-CH2-CH3 | Beta-methylene.[1][2][3] Diagnostic sextet-like multiplet distinguishing propyl from ethyl. |

| 1.00 - 1.10 | Triplet (t) | 3H | -CH3 | Terminal methyl group.[1][2][3] |

Critical Check: If the multiplet at 1.80 ppm is missing and replaced by a quartet, the sample is the ethoxy analog (Vardenafil intermediate), not the propoxy (Udenafil intermediate).[3]

Protocol 2: Purity Profiling via HPLC-UV

Rationale: The molecule contains a basic nitrile and a neutral aldehyde.[3] A standard C18 column with a buffered mobile phase is required to ensure sharp peak shape and separate the hydrolyzed phenolic impurity (5-Formyl-2-hydroxybenzonitrile), which will elute earlier due to increased polarity.[1][2][3]

Instrument Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][3]

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress phenol ionization).[3]

-

Mobile Phase B: Acetonitrile (ACN).[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde n-π* transition).[1][3]

-

Temperature: 30°C.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Hold (Polar impurities) |

| 15.0 | 10 | 90 | Ramp (Elute Parent) |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

Sample Preparation:

-

Stock: Dissolve 10 mg of sample in 10 mL ACN.

-

Diluent: Water:ACN (50:50).

-

Working: Dilute Stock 1:10 with Diluent.

-

Note: Inject immediately. Aldehydes can slowly oxidize to acids in solution if left for >24 hours.[3]

Figure 2: HPLC decision tree for identifying common degradation products based on Relative Retention Time (RRT).

Protocol 3: Vibrational Spectroscopy (FT-IR)

Rationale: Rapid identification of the functional groups.[3] The nitrile stretch is often weak but diagnostic.[3]

Key Absorption Bands:

-

Nitrile (-C≡N): 2220 – 2230 cm⁻¹ (Sharp, Medium intensity).[1][3]

-

Note: If this band is absent, the nitrile may have hydrolyzed to an amide (check for broad bands at 3300 cm⁻¹).[3]

-

-

Aldehyde Carbonyl (C=O): 1680 – 1700 cm⁻¹ (Strong).[3]

-

Ether (C-O-C): 1240 – 1260 cm⁻¹ (Strong, Aryl-Alkyl ether stretch).[1][3]

-

Aldehyde C-H: Doublet at 2750 and 2850 cm⁻¹ (Fermi resonance). This is the "smoking gun" for aldehydes.[3]

References

-

Udenafil Synthesis & Intermediates

-

Doh, H., et al.[3] "Synthesis and PDE5 inhibitory activity of new phenyl-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives." Bioorganic & Medicinal Chemistry Letters, 2003.[3] Link

-

Patent WO2008100886A1: "Preparation and use of deuterated udenafil analogues."[3][5] (Describes the propoxy-benzonitrile substructure). Link

-

-

Analytical Methods for Benzonitriles

-

HPLC Method Development for Aldehydes

-

General Characterization of Alkoxy-Benzaldehydes

Disclaimer: This Application Note is for research and development purposes only. All protocols should be validated in-house according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

- 1. 477845-34-4|2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione|BLD Pharm [bldpharm.com]

- 2. 462626-66-0|4-Hydroxy-N-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide|BLD Pharm [bldpharm.com]

- 3. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2008100886A1 - Preparation and use of deuterated udenafil analogues as highly selective pde5 modulators for the treatment of erectile dysfunction - Google Patents [patents.google.com]

use of 5-Formyl-2-propoxybenzonitrile in materials science

Application Note: 5-Formyl-2-propoxybenzonitrile (FPBN) in Materials Science & Drug Discovery

Executive Summary & Compound Profile

5-Formyl-2-propoxybenzonitrile (FPBN) is a bifunctional aromatic scaffold characterized by a "Push-Pull" electronic architecture and a solubilizing alkyl tail. It serves as a critical junction molecule between advanced materials science (Liquid Crystals, OLEDs) and pharmaceutical development (Febuxostat analogues).

-

Core Functionality:

-

Aldehyde (-CHO): Reactive handle for condensation reactions (Schiff base, Knoevenagel) to extend conjugation.

-

Nitrile (-CN): Strong electron-withdrawing group (EWG) that induces dipole moments crucial for dielectric anisotropy in liquid crystals.

-

Propoxy (-OC3H7): Provides solubility and tunable packing forces (Van der Waals) intermediate between methoxy (rigid) and butoxy (flexible) analogues.

-

| Property | Specification |

| IUPAC Name | 5-Formyl-2-propoxybenzonitrile |

| Synonym | 3-Cyano-4-propoxybenzaldehyde |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Key Precursor | 5-Formyl-2-hydroxybenzonitrile (CAS 73289-79-9) |

| Applications | Nematic Liquid Crystals, Fluorescent ICT Probes, Pharma Impurity Standards |

Synthesis Protocol: Preparation of FPBN

Rationale: FPBN is rarely available off-the-shelf in bulk. This protocol describes its synthesis via Williamson etherification of the commercially available 5-Formyl-2-hydroxybenzonitrile. This method ensures high regioselectivity and yield.

Materials Required

-

Precursor: 5-Formyl-2-hydroxybenzonitrile (1.0 eq)

-

Alkylating Agent: 1-Bromopropane (1.2 eq)

-

Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)

-

Catalyst: Potassium Iodide (KI, 0.1 eq) – accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Formyl-2-hydroxybenzonitrile (10 mmol) in DMF (20 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: Solution may turn yellow/orange.

-

Alkylation: Add KI (1 mmol) followed by the dropwise addition of 1-Bromopropane (12 mmol).

-

Reflux: Heat the mixture to 80°C (if using DMF) or reflux (if using ACN) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product, FPBN, will precipitate as a solid or oil.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating Checkpoint:

-

¹H NMR (CDCl₃): Look for the disappearance of the phenolic -OH (broad singlet >10 ppm) and appearance of the propoxy triplet (~4.1 ppm, -OCH₂-). The aldehyde proton (~9.9 ppm) and aromatic protons must remain intact.

Application Workflow A: Nematic Liquid Crystals (Schiff Bases)

Context: FPBN is an ideal "head-tail" building block. The nitrile group provides the longitudinal dipole required for positive dielectric anisotropy (

Protocol: Synthesis of FPBN-Derived Mesogens

Reaction: Condensation of FPBN with 4-butylaniline to form a Schiff base (Imine).

-

Mixing: Combine FPBN (1.0 eq) and 4-butylaniline (1.0 eq) in absolute ethanol.

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

-

Reaction: Reflux for 3 hours.

-

Isolation: Cool the mixture. The Schiff base crystals will precipitate. Filter and wash with cold ethanol.

-

Characterization: Use Differential Scanning Calorimetry (DSC) to determine the Nematic-to-Isotropic transition temperature (

).

Diagram: Liquid Crystal Synthesis Workflow

Caption: Synthesis pathway converting the hydroxy precursor to the FPBN intermediate, followed by condensation to form a liquid crystalline mesogen.

Application Workflow B: Fluorescent ICT Sensors

Context: The Intramolecular Charge Transfer (ICT) mechanism is exploited here. The propoxy group acts as a donor, and the nitrile group acts as an acceptor. By converting the aldehyde into a stronger acceptor (e.g., dicyanovinyl), the molecule becomes a sensitive fluorescent probe for viscosity or polarity.

Protocol: Knoevenagel Condensation

-

Reagents: FPBN (1 mmol) + Malononitrile (1.2 mmol).

-

Solvent: Ethanol (10 mL).

-

Catalyst: Piperidine (2 drops).

-

Procedure: Stir at room temperature for 1 hour. A color change (usually to bright yellow/orange) indicates the formation of the vinyl bond.

-

Application: The resulting dye exhibits "molecular rotor" behavior—fluorescence increases in high-viscosity environments (e.g., cell membranes), making it a useful bio-imaging tool.

Application Workflow C: Pharmaceutical Impurity Profiling

Context: FPBN is the propoxy-analogue of the key intermediate for Febuxostat (which uses an isobutoxy group). In drug development, regulatory bodies (FDA/EMA) require the identification and control of homologous impurities.

-

Usage: FPBN is used as a Reference Standard to validate HPLC methods.

-

Criticality: It proves that the Quality Control (QC) method can separate the active drug intermediate (Isobutoxy) from the potential process impurity (Propoxy, arising from impure alkyl halides).

Table 1: HPLC System Suitability Parameters (Example)

| Parameter | Febuxostat Intermediate (Isobutoxy) | FPBN (Propoxy Impurity) | Requirement |

| Retention Time (RT) | 12.5 min | 11.2 min | Resolution > 1.5 |

| Relative Response Factor | 1.00 | 0.95–1.05 | Similar UV response |

| Detection Wavelength | 315 nm | 315 nm |

References

-

Synthesis of Alkoxy-Benzonitriles

- Methodology: Williamson ether synthesis protocols for hydroxybenzonitriles.

-

Source: PubChem. 5-Formyl-2-hydroxybenzonitrile Compound Summary. Link

-

Liquid Crystal Chemistry

- Context: Design of cyano-based mesogens and the role of alkoxy tails in phase transition temper

-

Source: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

-

Febuxostat Intermediates

-

Fluorescent Probes (ICT)

- Context: Utilization of formyl-benzonitriles in constructing fluorescent sensors.

-

Source: NIH PubMed Central. Advances in Natural-Product-Based Fluorescent Agents. Link

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 5-Formyl-2-propoxybenzonitrile

Executive Summary & Synthetic Strategy

The synthesis of 5-Formyl-2-propoxybenzonitrile is a critical step in the development of PARP inhibitors and related pharmacophores. While several routes exist, the industry standard involves the Williamson Ether Synthesis alkylating 5-formyl-2-hydroxybenzonitrile with a propyl halide (typically 1-bromopropane).

Although this appears to be a straightforward

This guide addresses the three most common failure modes:

-

Elimination vs. Substitution: Loss of alkylating agent to propene.

-

Nitrile Hydrolysis: Conversion to amide/acid under basic conditions.[1]

-

Aldehyde Disproportionation: Cannizzaro reaction leading to impurities.

Master Reaction Scheme & Failure Pathways

The following diagram maps the desired pathway against the critical failure modes. Use this to diagnose impurity peaks in your HPLC/LC-MS data.

Figure 1: Reaction network showing the primary synthetic route and competing side reactions driven by base strength and temperature.

Troubleshooting Guide: Common Side Reactions

Issue 1: Incomplete Conversion & Loss of Alkylating Agent

Symptom: The reaction stalls at 60-70% conversion. Adding more 1-bromopropane seems to have little effect, and gas evolution is observed.

-

Root Cause (The E2 Competition): Primary alkyl halides like 1-bromopropane are susceptible to E2 elimination when heated with bases, generating propene gas rather than the desired ether. This effectively lowers the stoichiometry of your electrophile.

-

Technical Insight: The phenoxide anion is a nucleophile, but the carbonate base (or hydroxide if wet) acts as a base. Higher temperatures (>80°C) significantly favor the entropic E2 pathway over the enthalpic

pathway.

Corrective Protocol:

-

Lower Temperature: Maintain reaction temperature between 55°C and 65°C . Do not exceed 70°C.

-

Stoichiometry: Increase 1-bromopropane equivalents to 1.5 eq initially. If stalling occurs, add 0.2 eq portions.

-

Solvent Switch: If using Acetone (b.p. 56°C), switch to DMF or NMP . These polar aprotic solvents accelerate the

rate relative to E2 by better solvating the cation (

Issue 2: Appearance of "Amide" Peak (M+18)

Symptom: LC-MS shows a side product with mass M+18 (relative to target) or M+1 (relative to acid). Identity: 5-formyl-2-propoxybenzamide.

-

Root Cause (Nitrile Hydrolysis): Nitriles are generally stable, but electron-withdrawing groups (like the formyl group at C5) activate the nitrile carbon toward nucleophilic attack. In the presence of water and base (especially hydroxide), the nitrile hydrolyzes to the amide.[1][2]

-

Technical Insight: Using Carbonate bases (

) generates trace hydroxide if the solvent is not dry (

Corrective Protocol:

-

Strict Anhydrous Conditions: Dry your solvent (DMF/Acetone) over molecular sieves.

-

Base Selection: Avoid NaOH or KOH. Use anhydrous

or

Issue 3: New Impurities at M+2 and M+16

Symptom: Formation of 5-hydroxymethyl (alcohol) and 5-carboxy (acid) derivatives.

-

Root Cause (Cannizzaro & Oxidation):

-

Cannizzaro: In the presence of strong bases (NaOH), non-enolizable aldehydes (like benzaldehyde derivatives) undergo disproportionation. One molecule is reduced to the alcohol; another is oxidized to the acid.

-

Aerobic Oxidation: Benzaldehydes oxidize to benzoic acids upon prolonged exposure to air.

-

Corrective Protocol:

-

Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon.

-

Quench pH: When working up the reaction, ensure the quench is pH neutral or slightly acidic. Do not wash the organic layer with strong caustic solution, as this may trigger the Cannizzaro reaction in the biphasic mixture.

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions detailed above.

Reagents:

-

5-Formyl-2-hydroxybenzonitrile (1.0 eq)[3]

-

1-Bromopropane (1.3 eq)

-

Potassium Carbonate (anhydrous, granular) (2.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a 3-neck flask with 5-Formyl-2-hydroxybenzonitrile and anhydrous

. -

Solvation: Add anhydrous DMF (5 mL per gram of substrate). Stir at room temperature for 15 minutes. Note: The solution will turn yellow/orange due to phenoxide formation.

-

Addition: Add 1-bromopropane (1.3 eq) dropwise via syringe.

-

Reaction: Heat to 60°C . Monitor by HPLC every 2 hours.

-

Checkpoint: If propene gas (bubbling) is vigorous, lower temp to 50°C.

-

-

Workup: Once conversion >98%, cool to room temperature. Pour mixture into ice water (10x volume).

-

Why Ice Water? The product usually precipitates as a solid, avoiding extraction stress.

-

-

Purification: Filter the solid. If "gumming" occurs (common with propyl chains), extract with Ethyl Acetate, wash with water (3x) to remove DMF, and recrystallize from Ethanol/Heptane.

Troubleshooting Data Summary

| Observation (LC-MS/HPLC) | Probable Side Reaction | Mechanistic Cause | Solution |

| Product Yield < 60% | E2 Elimination | High Temp (>80°C) or bulky base | Lower temp to 60°C; Switch solvent to DMF. |

| Peak at M+18 | Nitrile Hydrolysis | Wet solvent + Base | Use anhydrous DMF; Switch to |

| Peak at M+16 | Oxidation | Air exposure | Sparge solvents with |

| Peak at M+2 | Cannizzaro Reduction | Strong Base (NaOH) | Use weak base ( |

| Starting Material Persists | Low Nucleophilicity | Ion Pairing | Add catalytic KI (Finkelstein condition) to generate reactive propyl iodide in situ. |

References

-

Williamson Ether Synthesis Mechanism & Solvent Effects. Master Organic Chemistry. [Link]

-

Cesium Carbonate in Organic Synthesis. Organic Chemistry Portal. [Link]

-

Nitrile Hydrolysis Mechanisms. Chemistry LibreTexts. [Link]

-

Cannizzaro Reaction of Benzaldehydes. Wikipedia / Organic Chemistry References. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Formyl-2-propoxybenzonitrile

Executive Summary & Reaction Overview

Target Molecule: 5-Formyl-2-propoxybenzonitrile Primary Application: Intermediate for benzoxaborole-based therapeutics (e.g., PDE4 inhibitors) and advanced heterocyclic scaffolds. Core Synthesis Route: Williamson Ether Synthesis (O-Alkylation).

This guide addresses the optimization of the O-alkylation of 5-formyl-2-hydroxybenzonitrile (also known as 3-cyano-4-hydroxybenzaldehyde) with 1-bromopropane . While conceptually simple, this reaction requires precise control to prevent side reactions involving the electrophilic aldehyde and the hydrolysis-sensitive nitrile group.

The Optimized Pathway

The most robust route utilizes a mild base-mediated alkylation in a polar aprotic solvent, enhanced by Finkelstein catalysis.

Figure 1: Optimized synthetic workflow for 5-Formyl-2-propoxybenzonitrile.

Optimized Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 10 mmol (approx. 1.5 g of starting material)

Reagents:

-

Substrate: 5-Formyl-2-hydroxybenzonitrile (1.0 equiv.)

-

Alkylating Agent: 1-Bromopropane (1.2 – 1.5 equiv.)

-

Base: Potassium Carbonate (

), anhydrous, -325 mesh (2.0 equiv.) -

Catalyst: Potassium Iodide (KI) (0.1 equiv.)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/mmol)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 5-Formyl-2-hydroxybenzonitrile (1.47 g, 10 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Deprotonation: Add

(2.76 g, 20 mmol) in one portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -

Activation: Add KI (166 mg, 1 mmol).

-

Alkylation: Add 1-bromopropane (1.36 mL, 15 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 65°C . Monitor by TLC (30% EtOAc/Hexanes) or HPLC.

-

Note: Reaction is typically complete in 4–6 hours.

-

-

Workup: Cool to RT. Pour the mixture into ice-cold water (150 mL). The product usually precipitates as a solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

mL), wash with brine, dry over

Troubleshooting Guide

Issue 1: Low Conversion (<50%) after 6 hours

Diagnosis: The alkyl bromide is less reactive than iodides, or the base particle size is too large.

| Possible Cause | Corrective Action | Technical Rationale |

| Old Reagents | Check 1-Bromopropane quality. | Alkyl halides can degrade. If it looks yellow/brown, distill it or buy fresh. |

| Particle Size | Use finely ground | Surface area limits the deprotonation rate in heterogeneous mixtures. |

| Temperature | Increase Temp to 80°C. | Activation energy for propyl bromide is higher than for methyl iodide. |

| Missing Catalyst | Add 10 mol% KI or TBAI. | Finkelstein Reaction: Converts R-Br to R-I in situ, which is a better leaving group [1]. |

Issue 2: Appearance of New Impurities (High Baseline on TLC)

Diagnosis: Side reactions due to the aldehyde or nitrile group instability.

| Impurity Type | Cause | Solution |

| Aldol Products | Base is too strong or Temp > 100°C. | Switch from |

| Amide (Hydrolysis) | Wet solvent + High Temp. | Use anhydrous DMF . Nitriles hydrolyze to amides under basic aqueous conditions. |

| Cannizzaro | Use of Hydroxide bases (NaOH/KOH). | strictly avoid hydroxide bases; they promote disproportionation of the aldehyde. |

Issue 3: Product is an Oil instead of a Solid

Diagnosis: Residual solvent (DMF) or impurities preventing crystallization.

-

Fix: Dissolve the oil in minimal diethyl ether or MTBE and add hexanes dropwise to induce crystallization. Alternatively, perform a high-vacuum dry (< 1 mbar) at 40°C to remove trapped DMF.

Decision Logic for Optimization

Use this logic tree to determine the best adjustments for your specific constraints.

Figure 2: Troubleshooting logic for reaction optimization.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of DMF? A: Yes, but the reaction will be significantly slower (24-48 hours) because the reflux temperature of acetone (56°C) is lower than the optimal range for propyl bromide alkylation. If you must use acetone, switch to 1-Iodopropane (more reactive) or use a pressure vessel.

Q: Why is the order of addition important? A: Adding the base to the phenol first allows for the formation of the phenoxide anion. If you mix the aldehyde-containing starting material with a strong base and heat it before the alkyl halide is ready, you risk self-condensation (Aldol).

Q: Is the product light sensitive? A: Benzaldehydes can oxidize to benzoic acids in air/light over time. Store the final product in an amber vial under nitrogen at 4°C.

Q: Can I use Sodium Hydride (NaH)?

A: NaH is faster but risky. It generates

References

- Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the in-situ conversion of R-Br to R-I using KI).

-

Starting Material Availability: PubChem. 5-Formyl-2-hydroxybenzonitrile (CAS 73289-79-9). National Library of Medicine. Available at: [Link]

- General Phenol Alkylation Protocols:Organic Syntheses, Coll. Vol. 3, p. 140 (1955).

purification challenges of 5-Formyl-2-propoxybenzonitrile

Topic: Purification & Handling Guide | Ref ID: TS-5F2P-PUR-01 Audience: Chemical Process Engineers, Medicinal Chemists[1]

Product Profile & Physicochemical Context

Before troubleshooting, verify you are working with the correct scaffold. This intermediate is a lipophilic aldehyde often used in the synthesis of phosphodiesterase (PDE) inhibitors and benzoxaborole derivatives.

| Property | Detail | Technical Note |

| Chemical Name | 5-Formyl-2-propoxybenzonitrile | |

| Functional Groups | Nitrile (-CN), Aldehyde (-CHO), Propoxy ether (-OPr) | Reactivity Triad: The aldehyde is oxidation-prone; the nitrile is hydrolysis-prone; the ether adds lipophilicity.[1] |

| Physical State | Low-melting solid / Viscous oil | MP Range: ~45–55°C (Highly dependent on purity).[1] Often exists as a supercooled liquid.[1] |

| Solubility | High: DCM, EtOAc, Toluene, DMF.[1] Low: Water, Hexanes.[1][2][3][4] | "Oiling out" is the primary isolation failure mode.[1] |

| Key Impurity | 5-Formyl-2-hydroxybenzonitrile | Unreacted phenolic starting material (pKa ~7.5).[1] |

Troubleshooting Modules

Module A: The "Oiling Out" Phenomenon

User Issue: "My crude product separates as a dark brown oil during recrystallization and refuses to solidify."

Technical Diagnosis: The propoxy chain lowers the melting point (compared to the methoxy analog), and residual high-boiling solvents (like DMF from the alkylation step) act as plasticizers, preventing crystal lattice formation.

Protocol: The "Dual-Solvent Displacement" Method Do not attempt to crystallize directly from the reaction solvent.

-

Solvent Swap: Dissolve the crude oil in Ethyl Acetate (EtOAc) .[1] Wash 3x with water to remove DMF/inorganic salts.[1]

-

Drying: Dry organic layer over MgSO₄ (Sodium sulfate is often too slow for viscous oils).[1]

-

The Anti-Solvent Drop:

-

Concentrate the EtOAc until the volume is ~3mL per gram of product.

-

Heat to 40°C (gentle warm).

-

Add n-Heptane (preferred over Hexane for higher boiling point) dropwise until turbidity persists.[1]

-

Critical Step: Add a seed crystal.[1] If none exists, scratch the glass wall with a glass rod to induce nucleation.

-

Cool slowly to 0°C at a rate of 10°C/hour.

-

Pro Tip: If it still oils out, your impurity profile is likely too high (>5%).[1] Switch to Module B (Chemical Purification) before attempting crystallization again.

Module B: The Bisulfite "Silver Bullet" (Chemical Purification)

User Issue: "Chromatography is difficult because the aldehyde streaks, and I have non-aldehyde impurities co-eluting."

Technical Diagnosis: Aldehydes form reversible, water-soluble adducts with sodium bisulfite.[1] Non-aldehyde impurities (alkylation byproducts, regioisomers) remain in the organic layer. This is the most robust method for this molecule.[1]

Protocol: Bisulfite Adduct Loop Reference Standard: Vogel’s Textbook of Practical Organic Chemistry; Org.[1] Synth. Coll. Vol. 4, 1963.

-

Formation: Dissolve crude material in Toluene (5 volumes). Add saturated aqueous NaHSO₃ (3 equivalents).

-

Agitation: Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) may form, or it may solubilize in the water layer depending on volume.

-

Separation:

-

Regeneration:

-

Suspend the adduct in water/DCM biphasic mixture.[1]

-

Adjust pH to 10–11 using 10% Sodium Carbonate (Na₂CO₃) .[1]

-

Warning: Do not use NaOH pellets or pH >12; this risks hydrolyzing the nitrile to an amide or inducing Cannizzaro disproportionation.[1]

-

Stir for 30 mins. The pure aldehyde will partition into the DCM.

-

Visualization: Bisulfite Purification Workflow

Caption: Figure 1. Selective purification of the aldehyde moiety using the reversible Bisulfite Adduct method.

Module C: Removing the Phenolic Precursor

User Issue: "I have a persistent impurity at RRT 0.9 that tracks with the product."

Technical Diagnosis: This is likely 5-formyl-2-hydroxybenzonitrile (the starting material).[1] Phenols are acidic, but this specific phenol is deactivated by the electron-withdrawing nitrile and formyl groups, making it less acidic than typical phenols.

Protocol: The "Cold Carbonate" Wash Standard bicarbonate washes are often too weak to deprotonate this specific phenol efficiently.[1]

-